6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine
Beschreibung
6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a brominated imidazo[1,2-a]pyridine derivative featuring a 2,4-difluorophenyl substituent at position 2 and a bromine atom at position 4. The imidazo[1,2-a]pyridine scaffold is renowned for its pharmacological versatility, including applications in anticancer, antimicrobial, and neurological therapies . The bromine atom enhances electrophilic reactivity for further functionalization, while the difluorophenyl group contributes electron-withdrawing effects and metabolic stability. This compound is of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies and drug discovery .
Eigenschaften
Molekularformel |
C13H7BrF2N2 |
|---|---|
Molekulargewicht |
309.11 g/mol |
IUPAC-Name |
6-bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrF2N2/c14-8-1-4-13-17-12(7-18(13)6-8)10-3-2-9(15)5-11(10)16/h1-7H |
InChI-Schlüssel |
QPSYKGSFIMPRTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C2=CN3C=C(C=CC3=N2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation of 2,4-Difluorophenyl α-Bromo Ketone
The key intermediate, 2,4-difluorophenyl α-bromo ketone, can be synthesized by bromination of the corresponding acetophenone derivative, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the amino group on the α-haloketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. The presence of the bromine at the 6-position is introduced via the starting 6-bromo-2-aminopyridine, ensuring regioselectivity.
Advanced Synthetic Approaches and Variations
Tandem and Multicomponent Reactions
Recent literature describes tandem reactions involving nitroalkenes and 2-aminopyridines or multicomponent reactions with aldehydes and trimethylsilylcyanide to access diverse imidazo[1,2-a]pyridines. While these methods are more general, they provide frameworks that could be adapted for the target compound with appropriate substituents.
Catalysis and Green Chemistry
Iron(II) and iron(III) salts have been used as catalysts in tandem coupling reactions to synthesize imidazo[1,2-a]pyridine derivatives efficiently. These methods emphasize mild conditions and high selectivity, aligning with sustainable chemistry goals.
Summary Table of Preparation Methods
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various functionalized compounds
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-phenylimidazo[1,2-a]pyridine
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- Structure : Features chlorine substituents instead of fluorine.
- Synthesis : Synthesized via microwave irradiation, achieving rapid reaction times and high yields .
- Comparison : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may influence steric hindrance and lipophilicity (ClogP ≈ 3.5 vs. F-substituted analogues).
6-Bromo-2-(4-fluorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine (CAS 727977-41-5)
- Structure : Incorporates a piperazinylmethyl group at position 3 and a 4-fluorophenyl substituent.
Physico-Chemical Properties
*Estimated via computational tools. †Common organic solvents include DMSO, ethanol, and dichloromethane.
Key Observations :
- The difluorophenyl group increases hydrophobicity (higher XLogP3) compared to trifluoromethyl or methyl substituents.
- Bromine at position 6 consistently lowers aqueous solubility across analogues.
Anticholinesterase Activity
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine derivatives : Exhibit moderate AChE inhibition (IC₅₀ = 208–657 µM). Substitutents at R2/R3 positions significantly modulate activity .
- 6-Bromo-2-(2,4-difluorophenyl) Analogue : Predicted enhanced activity due to fluorine’s electron-withdrawing effects, which may improve binding to catalytic sites.
Antimicrobial Potential
Metabolic Stability
- Fluorine substituents reduce oxidative metabolism in hepatic microsomes, extending half-life compared to non-fluorinated analogues .
Reactivity and Functionalization Potential
- Electrophilic Substitution : Bromine at position 6 facilitates Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions .
- Positional Blocking : The 2,4-difluorophenyl group may sterically hinder electrophilic attacks at position 3, a common site for halogenation in unsubstituted imidazo[1,2-a]pyridines .
Biologische Aktivität
6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H10BrF2N3
- Molecular Weight : 353.15 g/mol
- IUPAC Name : 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine
Pharmacological Profile
The biological activity of 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine has been investigated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance:
- Activity Against Mycobacterium tuberculosis (Mtb) : Compounds in this class have shown effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.07 to 0.14 μM against XDR-Mtb .
- Efficacy Against Gram-positive and Gram-negative Bacteria : Some derivatives demonstrated MIC values of 50 µM against E. coli and 75 µM against S. agalactiae .
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been evaluated for their anticancer properties. The mechanism often involves:
- Inhibition of Specific Kinases : These compounds may inhibit kinases involved in cancer cell proliferation and survival pathways.
- Cytotoxicity Studies : Certain analogs have shown low cytotoxicity in normal cell lines while being effective against cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine can be influenced by its structural modifications:
- Fluorine Substitution : The presence of fluorine atoms at specific positions on the phenyl ring enhances lipophilicity and bioavailability .
- Bromine Substitution : The bromine atom at the 6-position is crucial for maintaining the compound's activity; however, it may also reduce potency compared to other halogen substitutions .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Anti-TB Activity Study :
- Anticancer Evaluation :
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine?
- Methodological Answer : The compound is synthesized via microwave-assisted cyclization, which reduces reaction time (≤30 minutes) and improves yields (≥85%) compared to conventional thermal methods. Key steps include:
- Halogenation : Use α-haloketones with 2,4-difluorophenyl precursors under microwave irradiation (100–150°C) .
- Catalyst Optimization : AlCl₃ (10 mol%) enhances regioselectivity at the C-3 position .
Table 1 : Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Time | Reference |
|---|---|---|---|---|
| Microwave irradiation | 150°C, AlCl₃, DMF | 92 | 20 min | |
| Solvent-free thermal | 120°C, no catalyst | 68 | 6 hrs |
Q. How can researchers characterize this compound and validate its purity?
- Methodological Answer : Use a multi-technique approach:
- NMR/LCMS : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) and LCMS (m/z ≈ 309 [M+H]⁺) .
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 2.4° between imidazo and phenyl rings) .
- Elemental Analysis : Validate purity (>98%) with C, H, N, Br, F content .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Screen for antimicrobial and anticancer activity:
- Antimicrobial Assays : Test against M. tuberculosis (MIC ≤1 µg/mL) using microplate Alamar Blue assay .
- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., IC₅₀ ≈ 5 µM for HeLa) .
Advanced Research Questions
Q. How do substituent variations at the C-3 position affect bioactivity and receptor binding?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Functionalization : Introduce acetyl groups via Friedel-Crafts acylation (neat conditions, 80°C, 2 hrs) to enhance GABA receptor binding (ΔG ≈ −8.2 kcal/mol) .
- Comparative Analysis : Replace Br with I or CF₃ to modulate electron-withdrawing effects and binding affinity (e.g., 6-Iodo derivative shows 2x higher selectivity for mitochondrial receptors) .
Q. What strategies enable efficient C-3 functionalization for library diversification?
- Methodological Answer : Use catalyst-free, three-component reactions:
Q. How can computational models predict interactions with therapeutic targets?
- Methodological Answer : Perform DFT and molecular docking:
Q. What contradictions exist in reported synthesis yields, and how can they be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity and catalyst choice:
- DMF vs. Ethanol : Higher polarity solvents (DMF) improve microwave efficiency (yield +24%) but may degrade heat-sensitive substituents .
- Validation : Replicate protocols with controlled humidity (<30%) to minimize hydrolysis of halogenated intermediates .
Data-Driven Insights
Table 2 : Bioactivity of Structural Analogues
Q. Key Recommendations for Researchers :
- Prioritize microwave synthesis for scalable production .
- Use Hirshfeld surface analysis (e.g., dₙᵒʳₘ ≈ 1.8 Å) to study crystal interactions .
- Screen acetylated derivatives for CNS targets (GABA receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
